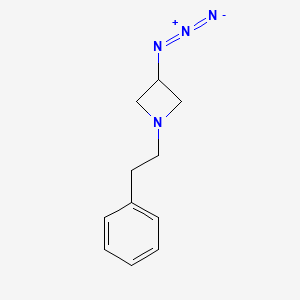

3-Azido-1-phenethylazetidine

Descripción general

Descripción

3-Azido-1-phenethylazetidine is a compound that has gained popularity in the scientific community for its unique properties and potential applications. It’s a type of azide, a highly reactive and versatile class of chemicals commonly used in both chemical synthesis and biomedical research applications .

Synthesis Analysis

The synthesis of azetidines, such as this compound, is an important yet undeveloped research area . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Chemical Reactions Analysis

Azides, including this compound, are sensitive to violent decomposition from external energy sources such as light, heat, friction, and pressure . The systematic thermal behaviors of azides have been investigated in research, showing that they undergo various changes under different conditions .Safety and Hazards

Mecanismo De Acción

Target of Action

The targets of azido compounds can vary widely depending on their structure and functional groups. For instance, azidothymidine (AZT), a well-studied azido compound, primarily targets the reverse transcriptase enzyme of the HIV virus .

Mode of Action

Azido compounds often work by inhibiting key enzymes in their target organisms or cells. For example, AZT inhibits the reverse transcriptase enzyme, preventing the virus from replicating its genetic material .

Biochemical Pathways

The affected pathways also depend on the specific targets of the azido compound. In the case of AZT, it affects the pathway of viral replication in HIV .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of azido compounds can vary. For AZT, it is known to be well absorbed and metabolized in the liver .

Result of Action

The result of the action of azido compounds can range from inhibition of growth or replication (as in the case of AZT with HIV) to cell death .

Action Environment

The action, efficacy, and stability of azido compounds can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds or enzymes .

Propiedades

IUPAC Name |

3-azido-1-(2-phenylethyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c12-14-13-11-8-15(9-11)7-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCZWCUKJXRJHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CCC2=CC=CC=C2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

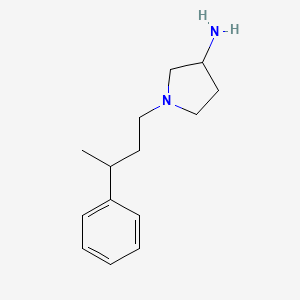

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488647.png)

![{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488648.png)

![2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol](/img/structure/B1488653.png)

![1-[3-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one](/img/structure/B1488656.png)

![N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclobutanamine](/img/structure/B1488657.png)